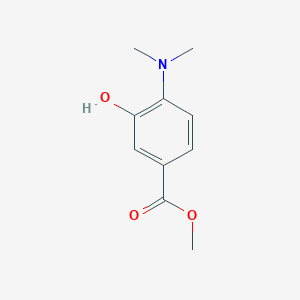

Methyl 4-(dimethylamino)-3-hydroxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-(dimethylamino)-3-hydroxybenzoate” is an organic compound with the molecular formula C10H13NO2 . It is a derivative of pyridine, which is more basic than pyridine due to the resonance stabilization from the NMe2 substituent .

Synthesis Analysis

The synthesis of similar compounds involves reactions such as Knoevenagel condensation followed by metathesization . The compound is then grown from a methanol-acetonitrile medium using a low-temperature slow evaporation solution technique .Molecular Structure Analysis

The molecular structure of “Methyl 4-(dimethylamino)-3-hydroxybenzoate” can be analyzed using various techniques such as Fourier Transform Infrared Spectrum (FTIR) and Nuclear Magnetic Resonance (NMR) . These techniques help in identifying the functional groups and different modes present in the compound .Chemical Reactions Analysis

“Methyl 4-(dimethylamino)-3-hydroxybenzoate” and related structures are widely used as nucleophilic catalysts for a variety of reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, and many more .Aplicaciones Científicas De Investigación

Terahertz Wave Generation

Terahertz (THz) waves occupy a unique frequency range between microwaves and infrared radiation. DSTMS crystals have been investigated for their potential in generating THz waves. Key findings include:

- Growth and Crystal Structure : DSTMS crystals are grown and characterized. Synchrotron radiation analysis reveals internal defects, primarily dislocations .

Nonlinear Optical Properties

DSTMS is a second-order nonlinear optical material. Its applications include:

- Frequency Conversion : DSTMS can be used to convert laser frequencies to THz frequencies. This method offers high energy, coherence, and tunability .

Green Solvent Replacement

In recent years, DSTMS has gained attention as a non-toxic alternative to common polar aprotic solvents. Specifically:

- Rhodiasolv PolarClean : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate (DSTMS) is marketed as Rhodiasolv PolarClean. It offers a greener alternative for industrial processes and scientific research .

Intermolecular Interactions

Hirshfeld surface analysis provides insights into intermolecular interactions within DSTMS crystals:

Broadband Communication

THz technology holds promise for high-speed communication. DSTMS contributes to:

- Room-Temperature Operation : Unlike some other methods, DSTMS-based devices can operate stably at room temperature .

Spectroscopy and Imaging

DSTMS’s unique properties make it valuable for:

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-(dimethylamino)-3-hydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11(2)8-5-4-7(6-9(8)12)10(13)14-3/h4-6,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURAZZPTWZJPLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C(=O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(dimethylamino)-3-hydroxybenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2674368.png)

![N,N-dimethyl-4-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide](/img/structure/B2674369.png)

![N-(2,4-dimethylphenyl)-2-(2-{[(4-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetamide](/img/structure/B2674374.png)

ammoniumolate](/img/structure/B2674375.png)

![2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid](/img/structure/B2674377.png)

![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2674381.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-5-carboxamide](/img/structure/B2674388.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674389.png)

![N-[1-(2-chlorophenyl)-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2674390.png)